2-(4-t-Butylsulfamoylphenyl)-5-methylbenzoic acid
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Overview
Description
2-(4-t-Butylsulfamoylphenyl)-5-methylbenzoic acid is an organic compound with a complex structure that includes a benzoic acid core substituted with a t-butylsulfamoyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-t-Butylsulfamoylphenyl)-5-methylbenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the sulfonation of a suitable aromatic precursor followed by the introduction of the t-butyl group and subsequent carboxylation to form the benzoic acid moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors, precise control of reaction parameters, and advanced purification techniques are common in industrial production to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-t-Butylsulfamoylphenyl)-5-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring or the sulfonamide group.
Scientific Research Applications
2-(4-t-Butylsulfamoylphenyl)-5-methylbenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(4-t-Butylsulfamoylphenyl)-5-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The t-butyl group may enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-t-Butylsulfamoylphenyl)-4-methylbenzoic acid
- 2-(4-t-Butylsulfamoylphenyl)-3-methylbenzoic acid
- 2-(4-t-Butylsulfamoylphenyl)-6-methylbenzoic acid
Uniqueness
2-(4-t-Butylsulfamoylphenyl)-5-methylbenzoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The position of the t-butylsulfamoyl and methyl groups on the benzoic acid core can affect the compound’s overall stability, solubility, and interaction with molecular targets.
Properties
IUPAC Name |
2-[4-(tert-butylsulfamoyl)phenyl]-5-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-12-5-10-15(16(11-12)17(20)21)13-6-8-14(9-7-13)24(22,23)19-18(2,3)4/h5-11,19H,1-4H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTOLYXSBFITMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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